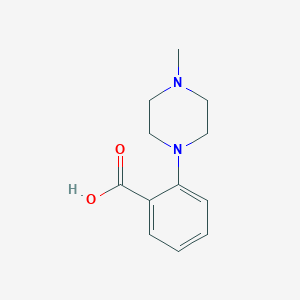

2-(4-methylpiperazin-1-yl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGFDTBUUBBWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360508 | |

| Record name | 2-(4-methylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159589-70-5 | |

| Record name | 2-(4-methylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methylpiperazin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-methylpiperazin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-(4-methylpiperazin-1-yl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established and robust chemical transformations, ensuring high potential for successful implementation in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The primary approach involves a palladium-catalyzed Buchwald-Hartwig amination reaction to form the carbon-nitrogen bond, followed by a saponification (hydrolysis) of the resulting methyl ester to yield the final carboxylic acid product.

An alternative, though often requiring harsher conditions, is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.

Recommended Pathway: Buchwald-Hartwig Amination and Hydrolysis

This pathway commences with the reaction of a methyl 2-halobenzoate (typically methyl 2-chlorobenzoate or methyl 2-bromobenzoate) with 1-methylpiperazine. This reaction is catalyzed by a palladium complex with a suitable phosphine ligand. The resulting intermediate, methyl 2-(4-methylpiperazin-1-yl)benzoate, is then hydrolyzed to the desired product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and provide a detailed guide for the synthesis.[1][2]

Step 1: Synthesis of Methyl 2-(4-methylpiperazin-1-yl)benzoate via Buchwald-Hartwig Amination

Materials:

-

Methyl 2-chlorobenzoate

-

1-Methylpiperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask maintained under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).[1]

-

Add anhydrous toluene to the flask, followed by methyl 2-chlorobenzoate (1.0 eq), 1-methylpiperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).[1]

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(4-methylpiperazin-1-yl)benzoate.[1]

Step 2: Hydrolysis of Methyl 2-(4-methylpiperazin-1-yl)benzoate

Materials:

-

Methyl 2-(4-methylpiperazin-1-yl)benzoate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 2-(4-methylpiperazin-1-yl)benzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).[1]

-

Add lithium hydroxide (2.0-3.0 eq) to the solution.[1]

-

Stir the reaction mixture at room temperature or gently heat (e.g., 40 °C) until the starting material is consumed (monitor by TLC).[1]

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M HCl.

-

The product, this compound, may precipitate and can be collected by filtration.

-

Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.[1]

Quantitative Data

The following table summarizes the expected parameters for the described synthesis. Actual yields may vary depending on reaction scale and optimization.

| Parameter | Step 1: Buchwald-Hartwig Amination | Step 2: Hydrolysis |

| Reactants | Methyl 2-chlorobenzoate, 1-Methylpiperazine | Methyl 2-(4-methylpiperazin-1-yl)benzoate |

| Catalyst/Reagents | Pd₂(dba)₃, Xantphos, NaOtBu | LiOH or NaOH, HCl |

| Solvent | Toluene | THF/Water |

| Temperature | 80-100 °C | Room Temperature to 40 °C |

| Atmosphere | Inert (Argon or Nitrogen) | Air |

| Typical Yield | High (specific yield not reported for this substrate) | High (specific yield not reported for this substrate) |

| Purity | High after chromatography | High after precipitation/extraction |

Alternative Synthesis Pathway: Ullmann Condensation

The Ullmann condensation offers an alternative route for the formation of the C-N bond. This method typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.

Caption: Ullmann condensation pathway for the synthesis of this compound.

While conceptually simpler as a one-step process, the Ullmann condensation often requires harsh reaction conditions, such as high temperatures (frequently above 210 °C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[3] These conditions can sometimes lead to side reactions and purification challenges.

Conclusion

The recommended synthetic pathway for this compound is a two-step sequence involving a Buchwald-Hartwig amination followed by hydrolysis. This approach generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation. The provided experimental protocols, based on analogous and well-documented procedures, serve as a robust starting point for the successful laboratory synthesis of this important chemical intermediate. Researchers should optimize the reaction conditions based on their specific laboratory setup and analytical capabilities to achieve the best possible yields and purity.

References

In-Depth Technical Guide: 2-(4-methylpiperazin-1-yl)benzoic acid (CAS 159589-70-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and physicochemical properties of 2-(4-methylpiperazin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of public, in-depth experimental data for this specific compound, this guide also includes comparative information on structurally similar compounds and general methodologies relevant to its synthesis and characterization.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid containing a methylpiperazine moiety at the ortho position. Its unique structure makes it a potential building block in the synthesis of novel pharmaceutical agents.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 159589-70-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| InChI Code | 1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) |

| InChI Key | WKGFDTBUUBBWJZ-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=CC=CC=C2C(=O)O |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Powder | |

| Melting Point | 211-215 °C | |

| Storage Temperature | Room Temperature | |

| Purity | Typically >95% |

Structural Analysis

The core structure of this compound consists of a benzoic acid ring substituted at the 2-position with a 4-methylpiperazine group. The ortho-substitution pattern can induce specific conformational preferences that may be crucial for its biological activity and interaction with molecular targets.

Caption: Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

General Experimental Procedure (Hypothetical)

-

Reaction Setup: To a solution of 2-halobenzoic acid (1 equivalent) in a high-boiling polar aprotic solvent such as DMSO or DMF, add a base (e.g., potassium carbonate, 2-3 equivalents) and 1-methylpiperazine (1.1-1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with an appropriate acid (e.g., HCl) to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis (Predicted and Comparative)

No publicly available experimental spectra for this compound have been identified. The following represents predicted data and typical spectral features based on the analysis of similar compounds.

Table 3: Predicted and Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets, ~7.0-8.0 ppm) - Piperazine protons (broad singlets or multiplets, ~2.5-3.5 ppm) - Methyl protons (singlet, ~2.3 ppm) - Carboxylic acid proton (broad singlet, >10 ppm) |

| ¹³C NMR | - Carbonyl carbon (~170 ppm) - Aromatic carbons (~115-150 ppm) - Piperazine carbons (~45-55 ppm) - Methyl carbon (~46 ppm) |

| IR (Infrared) | - O-H stretch (broad, ~2500-3300 cm⁻¹) - C=O stretch (~1700 cm⁻¹) - C-N stretch (~1200-1350 cm⁻¹) - Aromatic C-H and C=C stretches |

| Mass Spec (MS) | - Expected [M+H]⁺ at m/z 221.1285 |

Biological Activity and Drug Development Potential

While specific biological data for this compound is not widely published, the piperazine moiety is a well-known pharmacophore present in a vast array of biologically active compounds. Derivatives of piperazine have been shown to exhibit a wide range of activities, including but not limited to:

-

Antimicrobial

-

Antidepressant

-

Antipsychotic

-

Antihistaminic

-

Anticancer

The presence of the benzoic acid group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The ortho-substitution pattern could enforce a specific conformation that might lead to selective interactions with biological targets.

Potential Signaling Pathway Involvement (Hypothetical)

Given the prevalence of the piperazine scaffold in centrally active agents, it is plausible that derivatives of this compound could interact with various receptors and transporters in the central nervous system. A hypothetical interaction is depicted below.

Caption: Hypothetical interaction with a cell surface receptor.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While detailed experimental data is currently scarce in the public domain, its structural features suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its synthesis, spectroscopic properties, and biological activity. This guide provides a foundational understanding based on available data and established chemical principles.

The Core Mechanism of Action of 2-(4-methylpiperazin-1-yl)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(4-methylpiperazin-1-yl)benzoic acid represent a significant class of compounds in modern medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide provides an in-depth exploration of their primary mechanism of action, focusing on their role as kinase inhibitors in oncology. We will delve into the specific signaling pathways modulated by these compounds, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation.

Primary Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for many biologically active this compound derivatives is the inhibition of protein kinases. These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Inhibition of c-Src and Abl Kinases

A notable number of derivatives incorporating the 2-(4-methylpiperazin-1-yl) moiety have been identified as potent inhibitors of the c-Src and Abl tyrosine kinases. Aberrant activation of these non-receptor tyrosine kinases is implicated in the progression of various human cancers. For instance, AZD0530, a compound featuring a 2-(4-methylpiperazin-1-yl)ethoxy substituent, is a dual-specific c-Src/Abl kinase inhibitor that demonstrates high affinity and specificity.[1] Such compounds typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. The development of inhibitors based on the core scaffold of imatinib, a well-known Abl inhibitor, has led to compounds that are equipotent against both c-Src and Abl.[2][3]

Inhibition of the MAPK/ERK Pathway via MEK Inhibition

Other derivatives of this compound have been shown to target the mitogen-activated protein kinase (MAPK) pathway, specifically by inhibiting MEK1 (also known as MAP2K1). The MAPK/ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression and preventing apoptosis. MEK1 is a dual-specificity kinase that phosphorylates and activates ERK1/2. By inhibiting MEK1, these compounds block the entire downstream pathway, leading to decreased cell proliferation and induction of apoptosis.

Quantitative Data on Biological Activity

The efficacy of this compound derivatives has been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) for representative compounds against specific kinases and cancer cell lines.

| Compound Reference | Target Kinase | IC50 (nM) | Assay Type |

| CHMFL-ABL/KIT-155 | ABL | 46 | Biochemical |

| CHMFL-ABL/KIT-155 | c-KIT | 75 | Biochemical |

Table 1: Biochemical IC50 values of a representative ABL/c-KIT dual kinase inhibitor.[4]

| Compound Reference | Cell Line | Cancer Type | IC50 (nM) | Assay Type |

| 3a-P1 | K562 | Chronic Myeloid Leukemia | 0.4 | Cell Proliferation |

| 3a-P1 | Ku812 | Chronic Myeloid Leukemia | 0.1 | Cell Proliferation |

| 3a-P1 | BaF3 (BCR-ABL) | Murine Pro-B | 2.1 | Cell Proliferation |

| 3a-P1 | BaF3 (BCR-ABL T315I) | Murine Pro-B | 4.7 | Cell Proliferation |

Table 2: Antiproliferative activity of a representative pan-inhibitor of BCR-ABL.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental processes used to study these compounds, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway: Inhibition of the MAPK/ERK Cascade

Caption: Inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow: From Synthesis to In Vivo Analysis

Caption: A typical experimental workflow for evaluating novel kinase inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (c-Src)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Src kinase.

Materials:

-

Recombinant active c-Src kinase

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound dissolved in DMSO

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

96-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the test compound dilutions, recombinant c-Src enzyme, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the kinase activity.

-

Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition

Objective: To determine if a test compound inhibits the MAPK pathway by assessing the phosphorylation status of ERK1/2.

Materials:

-

Cancer cell line of interest

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells and treat them with the test compound for a specified time.

-

Lyse the cells and determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate it with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with antibodies against total ERK1/2 and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative level of ERK1/2 phosphorylation.

Conclusion

Derivatives of this compound are a promising class of compounds with significant potential in oncology. Their primary mechanism of action as inhibitors of key protein kinases, such as c-Src, Abl, and MEK1, provides a solid rationale for their development as targeted cancer therapeutics. The experimental protocols and data presented in this guide offer a framework for the continued investigation and characterization of these and similar molecules. Further research into their selectivity, pharmacokinetic properties, and in vivo efficacy will be crucial in translating their preclinical promise into clinical benefits.

References

- 1. Collection - N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitorâ - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 2. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Analysis of 2-(4-methylpiperazin-1-yl)benzoic Acid: A Technical Overview

For Immediate Release

This technical guide provides a summary of the available spectroscopic and physicochemical data for the compound 2-(4-methylpiperazin-1-yl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted data and general experimental protocols.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below. This data is useful for understanding the compound's general characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | PubChem |

| Molecular Weight | 220.27 g/mol | PubChem |

| Melting Point | 211-215 °C | Sigma-Aldrich |

| Physical Form | Powder | Sigma-Aldrich |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.12847 |

| [M+Na]⁺ | 243.11041 |

| [M-H]⁻ | 219.11391 |

| [M+NH₄]⁺ | 238.15501 |

| [M+K]⁺ | 259.08435 |

Data sourced from PubChem.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data. These protocols serve as a template and would be adapted for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance-400 or equivalent.

-

¹H NMR Acquisition:

-

Acquire the proton spectrum at a frequency of 400 MHz.

-

Set the spectral width to appropriately cover the expected chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the carbon spectrum at a frequency of 100 MHz.

-

Employ proton decoupling to simplify the spectrum.

-

Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly more than for ¹H NMR.

-

Reference the chemical shifts to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used with no sample preparation.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample) and subtract it from the sample spectrum.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Set the mass range to cover the expected molecular weight of the compound and its potential fragments.

-

The high-resolution data will provide accurate mass measurements, allowing for the determination of the elemental composition.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from initial sample preparation to final data interpretation and reporting.

In Silico Modeling and Docking Studies of 2-(4-Methylpiperazin-1-yl)benzoic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 2-(4-methylpiperazin-1-yl)benzoic acid analogs. This class of compounds, featuring a central benzoic acid scaffold linked to a 4-methylpiperazine moiety, represents a privileged structure in medicinal chemistry, often associated with a wide range of biological activities. This document outlines the computational methodologies, potential biological targets, and structure-activity relationships that can guide the rational design and development of novel therapeutic agents based on this scaffold.

Introduction

The this compound core is a versatile scaffold found in a variety of biologically active molecules. The piperazine ring, with its two nitrogen atoms, can be protonated under physiological pH, influencing the molecule's pharmacokinetic properties.[1] The benzoic acid moiety provides a key interaction point, often forming hydrogen bonds with target proteins.[2] Modifications of this core structure can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.[3][4]

In silico modeling and molecular docking have become indispensable tools in modern drug discovery, allowing for the rapid and cost-effective screening of virtual compound libraries and the prediction of their binding affinities and modes of interaction with biological targets.[5] These computational techniques aid in understanding the structure-activity relationships (SAR) that govern the biological activity of a series of compounds, thereby guiding the synthesis of more potent and selective analogs.[6][7]

This guide will delve into the key aspects of performing in silico studies on this compound analogs, from ligand and protein preparation to the analysis of docking results and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Computational Methodologies

A typical in silico drug design workflow for the study of this compound analogs involves several key steps, as illustrated in the diagram below.

Ligand Preparation

The initial step involves the generation of 3D structures of the this compound analogs. This is typically achieved using software like ChemDraw or Marvin Sketch for 2D drawing, followed by conversion to 3D structures. Subsequent energy minimization is crucial to obtain low-energy, stable conformations of the ligands. This is often performed using force fields such as MMFF94 or AMBER.

Protein Preparation

The selection of a suitable protein target is paramount. Based on the known pharmacology of piperazine-containing compounds, potential targets include G-protein coupled receptors (GPCRs), ion channels, and various kinases.[8][9] The 3D structure of the target protein is usually obtained from the Protein Data Bank (PDB). The raw PDB file needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate. Software such as MOE (Molecular Operating Environment) or the Protein Preparation Wizard in Maestro (Schrödinger) are commonly used for this purpose.[5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. Several docking programs are available, each employing different search algorithms and scoring functions.

-

AutoDock Vina: A widely used open-source docking program known for its speed and accuracy. It uses a Lamarckian genetic algorithm for conformational searching.[5]

-

MOE (Molecular Operating Environment): A comprehensive suite of tools for drug discovery, including a docking module with various placement algorithms and scoring functions.[5]

-

Surflex-Dock: Known for its ability to handle protein flexibility and provide accurate binding affinity predictions.[5]

The docking protocol involves defining a binding site on the protein, typically a cavity where a known ligand binds. The docking algorithm then explores various conformations and orientations of the ligand within this site and scores them based on their predicted binding affinity.

ADMET Prediction

In silico ADMET prediction is a critical step to assess the drug-likeness of the designed analogs. Various web-based tools and software packages, such as SwissADME and QikProp, can predict a range of pharmacokinetic and physicochemical properties.[3] These predictions help in identifying compounds with favorable oral bioavailability and low potential for toxicity.[10]

Potential Biological Targets and Signaling Pathways

Analogs of this compound have the potential to interact with a variety of biological targets due to the versatile nature of the piperazine and benzoic acid moieties. Kinases are a particularly important class of targets for piperazine-containing inhibitors.[11][12] The diagram below illustrates a hypothetical signaling pathway involving a receptor tyrosine kinase (RTK) that could be targeted by these analogs.

Data Presentation and Structure-Activity Relationship (SAR)

The results of in silico studies are typically summarized in tables to facilitate comparison between different analogs. Key quantitative data to be presented include docking scores, predicted binding affinities (e.g., in kcal/mol), and predicted ADMET properties.

Table 1: Hypothetical Docking and ADMET Data for this compound Analogs

| Compound ID | R-group Modification | Docking Score (kcal/mol) | Predicted pIC50 | Lipinski's Rule of 5 Violations | Predicted Human Oral Absorption (%) |

| Parent | H | -7.5 | 6.2 | 0 | 85 |

| Analog 1 | 4-Chloro | -8.2 | 6.8 | 0 | 88 |

| Analog 2 | 4-Methoxy | -7.8 | 6.5 | 0 | 82 |

| Analog 3 | 3,4-Dichloro | -8.9 | 7.3 | 0 | 90 |

| Analog 4 | 4-Trifluoromethyl | -9.1 | 7.5 | 0 | 92 |

From such data, structure-activity relationships can be derived. For example, the introduction of electron-withdrawing groups on the benzoic acid ring might enhance binding affinity due to increased hydrogen bonding potential. The nature and position of substituents on the piperazine ring can also significantly influence selectivity and pharmacokinetic properties.[13][14]

Detailed Experimental Protocols

Molecular Docking Protocol using AutoDock Vina

-

Protein Preparation:

-

Download the crystal structure of the target protein from the PDB.

-

Open the PDB file in AutoDockTools (ADT).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Gasteiger charges.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Draw the 2D structure of the analog in a molecular editor and save it as a MOL file.

-

Open the MOL file in ADT.

-

Assign Gasteiger charges and merge non-polar hydrogens.

-

Set the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Load the prepared protein into ADT.

-

Define the binding site by creating a grid box that encompasses the active site cavity. The dimensions and center of the grid box should be recorded.

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the desired output file name.

-

Run AutoDock Vina from the command line using the configuration file.

-

-

Results Analysis:

-

The output file will contain the predicted binding affinities and the coordinates of the docked poses.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Conclusion

This technical guide has provided a framework for conducting in silico modeling and docking studies on this compound analogs. By following the outlined methodologies, researchers can effectively screen virtual libraries, predict binding affinities, and gain insights into the structure-activity relationships of this important class of compounds. The integration of computational approaches in the early stages of drug discovery can significantly accelerate the identification and optimization of novel therapeutic agents. It is important to note that in silico predictions should always be validated through experimental assays to confirm the biological activity of the designed compounds.[5][15]

References

- 1. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. mdpi.com [mdpi.com]

- 4. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational analysis of kinase inhibitor selectivity using structural knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

A Technical Guide to the Solubility and Stability of 2-(4-methylpiperazin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methylpiperazin-1-yl)benzoic acid (CAS 159589-70-5) is a synthetic organic compound featuring a benzoic acid moiety substituted with a 4-methylpiperazine group at the ortho position. This unique structure, containing both an acidic carboxylic acid group and a basic tertiary amine, classifies it as a zwitterionic molecule at physiological pH. Understanding the solubility and stability of this compound is paramount for its application in pharmaceutical research and development, as these properties fundamentally influence its handling, formulation, bioavailability, and shelf-life.

This technical guide provides a summary of the available physicochemical data for this compound, offers insights into its expected solubility and stability behavior, and presents standardized protocols for empirical determination. Due to a scarcity of published quantitative data for this specific isomer, information on the closely related structural isomer, 4-(4-methylpiperazin-1-yl)benzoic acid, is included for comparative purposes where relevant.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are essential for predicting its behavior in various solvent systems and under different storage conditions.

| Property | Value | Source |

| CAS Number | 159589-70-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |

| Molecular Weight | 220.27 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Powder | [1] |

| Melting Point | 211-215 °C | [1][2] |

| Storage Temperature | Room Temperature (RT) | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The structure of this compound, with both acidic and basic functional groups, suggests that its solubility will be highly dependent on the pH of the medium.

Expected Solubility Behavior

-

In Acidic Media (low pH): The piperazine nitrogen will be protonated, forming a cationic species. The carboxylic acid will remain largely protonated. The resulting salt form is expected to exhibit good solubility in aqueous acidic solutions.

-

In Basic Media (high pH): The carboxylic acid will be deprotonated, forming an anionic carboxylate. The piperazine nitrogen will be in its neutral, free base form. This anionic form is also expected to be soluble in aqueous basic solutions.

-

At Isoelectric Point (pI): At a specific pH between the pKa of the carboxylic acid and the protonated piperazine, the molecule will exist predominantly as a neutral zwitterion with minimal net charge. Solubility in aqueous solutions is typically lowest at or near the pI.

-

In Organic Solvents: Solubility in organic solvents will depend on the solvent's polarity. Polar protic solvents (e.g., ethanol, methanol) may interact with both functional groups. Aprotic polar solvents (e.g., DMSO, DMF) are also likely to be effective. Non-polar solvents are expected to be poor solvents for this compound.

Available Solubility Data

| Solvent | Solubility (4-isomer) |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethanol | Soluble |

| Water | Slightly Soluble |

Data sourced from

It is critical for researchers to empirically determine the solubility of the 2-isomer for their specific application and solvent systems.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6][7][8] It measures the equilibrium concentration of a compound in a saturated solution.

Methodology Details:

-

Preparation: Add an excess of the solid compound to a vial, ensuring undissolved solid will remain at equilibrium. Record the exact volume of the solvent added.

-

Equilibration: Agitate the sealed vials in a temperature-controlled shaker or incubator. A duration of 24 to 48 hours is typical to ensure equilibrium is reached.[6]

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess solid. Carefully remove an aliquot of the supernatant for analysis, or alternatively, filter the solution through a chemical-resistant (e.g., PTFE) 0.22 µm filter.

-

Quantification: Prepare a standard curve of the compound in the test solvent. Dilute the saturated sample solution to fall within the linear range of the standard curve and determine its concentration using a suitable analytical method like HPLC-UV. The calculated concentration represents the thermodynamic solubility.

Stability Profile

Stability testing is crucial for defining storage requirements, shelf-life, and potential degradation pathways. Forced degradation (or stress testing) is employed to accelerate the degradation process and identify likely degradation products and pathways.[9][10]

General Stability and Storage

-

Recommended Storage: Commercial suppliers recommend storage at room temperature for the solid material.[1] For long-term storage, keeping the material in a dry, well-sealed container is advisable.

-

Potential Degradation: The structure contains functional groups susceptible to degradation. The tertiary amine of the piperazine ring could be susceptible to oxidation. The benzoic acid moiety could undergo decarboxylation under high heat.

Experimental Protocol: Forced Degradation Study

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to predict its degradation profile.[11][12] A target degradation of 5-20% is generally desired to ensure that primary degradation products are formed without overly complex secondary reactions.[10][12]

Methodology Details:

-

Hydrolytic Degradation: Expose the compound solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Samples may be heated (e.g., 50-60°C) if no degradation occurs at room temperature.[9] At specified time points, samples are pulled and neutralized before analysis.

-

Oxidative Degradation: Treat the compound solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[10]

-

Thermal Degradation: Expose both the solid powder and a solution of the compound to elevated temperatures (e.g., 60-80°C) for a defined period.[11]

-

Photolytic Degradation: Expose the solid and solution forms to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.[9] A dark control should be run in parallel.

-

Analysis: All stressed samples, along with an unstressed control, should be analyzed using a validated, stability-indicating HPLC method. This method must be capable of separating the intact compound from all process impurities and degradation products. Peak purity analysis (using a PDA detector) and mass balance calculations are essential components of the evaluation.

Conclusion

While specific quantitative data on the solubility and stability of this compound are limited, its zwitterionic chemical structure provides a strong basis for predicting its behavior. The compound is expected to exhibit pH-dependent aqueous solubility and be soluble in polar organic solvents. Its stability profile must be empirically determined, with particular attention to potential oxidative and thermal degradation pathways. The standardized experimental protocols for solubility (shake-flask) and stability (forced degradation) outlined in this guide provide a robust framework for researchers to generate the necessary data for informed decision-making in drug discovery and development projects.

References

- 1. This compound | 159589-70-5 [sigmaaldrich.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. This compound | C12H16N2O2 | CID 1120459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pharmaguru.co [pharmaguru.co]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

The Structure-Activity Relationship of 2-(4-Methylpiperazin-1-yl)benzoic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Introduction

The 2-(4-methylpiperazin-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological entities, most notably protein kinases. Its unique combination of a rigid benzoic acid, which can participate in hydrogen bonding and aromatic interactions, and a flexible, basic methylpiperazine group, which can form salt bridges and occupy hydrophobic pockets, makes it an attractive starting point for the design of potent and selective inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering valuable insights for researchers and scientists in the field of drug development.

General Synthesis of the Core Scaffold

The synthesis of the this compound core and its analogs can be achieved through several established synthetic routes. A common and effective method is the nucleophilic aromatic substitution (SNA_r_) reaction between a suitably activated benzoic acid precursor and 1-methylpiperazine.

A typical synthetic workflow is outlined below:

Figure 1: General synthetic workflow for this compound.

Structure-Activity Relationship (SAR) as Kinase Inhibitors

While a comprehensive, publicly available SAR study for a large matrix of this compound analogs against a single kinase target is limited, analysis of existing literature on related compounds allows for the deduction of key SAR principles. The following table presents a hypothetical SAR study for a series of analogs targeting a generic protein kinase, illustrating the impact of substitutions on inhibitory activity.

| Compound ID | R1 (Benzoic Acid Ring) | R2 (Piperazine Ring) | Kinase IC50 (nM) |

| 1a | H | CH₃ | 150 |

| 1b | 4-F | CH₃ | 75 |

| 1c | 4-Cl | CH₃ | 60 |

| 1d | 4-CH₃ | CH₃ | 120 |

| 1e | 4-OCH₃ | CH₃ | 95 |

| 1f | 5-F | CH₃ | 200 |

| 1g | H | H | 350 |

| 1h | H | Ethyl | 180 |

| 1i | H | Cyclopropyl | 130 |

Key SAR Observations:

-

Substitution on the Benzoic Acid Ring (R1):

-

Small, electron-withdrawing groups at the 4-position, such as fluoro (1b) and chloro (1c), generally enhance potency. This may be due to favorable interactions with the kinase active site or modulation of the pKa of the carboxylic acid.

-

Electron-donating groups at the 4-position, such as methyl (1d) and methoxy (1e), can have a variable effect but often lead to slightly reduced activity compared to halogens.

-

Substitution at other positions, such as the 5-position (1f), may be detrimental to activity, suggesting a specific binding pocket for the 4-substituted analogs.

-

-

Substitution on the Piperazine Ring (R2):

-

The N-methyl group (1a) is often optimal for potency. Removal of the methyl group (1g) significantly reduces activity, highlighting the importance of this feature for occupying a specific hydrophobic pocket.

-

Increasing the alkyl chain length, for instance to an ethyl group (1h), can lead to a slight decrease in potency, suggesting a size constraint in the binding site.

-

Small, rigid groups like cyclopropyl (1i) may be well-tolerated and can offer a vector for further optimization.

-

Experimental Protocols

General Procedure for the Synthesis of this compound Analogs

The following is a representative experimental protocol for the synthesis of the core scaffold, which can be adapted for the synthesis of various analogs by using appropriately substituted starting materials.

Step 1: Synthesis of Methyl 2-(4-methylpiperazin-1-yl)benzoate

To a solution of methyl 2-fluorobenzoate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is added 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture is heated to 120 °C and stirred for 12-24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 2-(4-methylpiperazin-1-yl)benzoate.

Step 2: Hydrolysis to this compound

Methyl 2-(4-methylpiperazin-1-yl)benzoate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature for 4-8 hours. Upon completion of the reaction, the THF is removed under reduced pressure. The remaining aqueous solution is acidified to a pH of approximately 6-7 with 1 M HCl, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized analogs against a target protein kinase can be evaluated using a variety of biochemical assay formats. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Figure 2: Workflow for a luminescence-based kinase inhibition assay.

Detailed Procedure:

-

To the wells of a 384-well plate, add the kinase enzyme, the appropriate peptide substrate, and ATP in a buffered solution.

-

Add the test compounds (analogs of this compound) at a range of concentrations.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase-catalyzed phosphorylation to occur.

-

Add a kinase detection reagent (such as Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

-

Measure the luminescence using a plate reader. The intensity of the luminescent signal is inversely proportional to the activity of the kinase.

-

The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Context

Many kinase inhibitors bearing the this compound scaffold target key nodes in cellular signaling pathways that are often dysregulated in diseases such as cancer. A simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors, is shown below.

Figure 3: Simplified RTK signaling pathway and the point of intervention for a kinase inhibitor.

Conclusion

The this compound core is a versatile and valuable scaffold in the design of kinase inhibitors. The structure-activity relationships of its analogs are influenced by the nature and position of substituents on both the benzoic acid and piperazine rings. A systematic approach to the synthesis and biological evaluation of these analogs, guided by the principles outlined in this guide, can lead to the discovery of potent and selective drug candidates. Further exploration of this chemical space, including the introduction of diverse substituents and the investigation of different kinase targets, holds significant promise for the development of novel therapeutics.

An In-depth Technical Guide to 2-(4-methylpiperazin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-methylpiperazin-1-yl)benzoic acid, including its chemical identity, physicochemical properties, and potential applications in research and drug development. The information is curated for professionals in the scientific community, with a focus on data presentation and experimental context.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a substituted benzoic acid derivative containing a methylpiperazine moiety. It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 159589-70-5 |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol [1] |

| Synonyms | 2-(4-methyl-1-piperazinyl)benzoic acid |

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Melting Point | 211-215 °C | [1] |

| Boiling Point | 372 °C | [1] |

| Physical Form | Powder | |

| Storage Temperature | Room Temperature |

Synthesis and Analysis

A plausible synthetic approach is the nucleophilic aromatic substitution of a suitable 2-halobenzoic acid with 1-methylpiperazine.

General Experimental Protocol for Synthesis (Hypothetical)

Reaction:

Procedure:

-

To a solution of 2-fluorobenzoic acid in a suitable high-boiling polar aprotic solvent (e.g., DMSO, DMF), add an excess of 1-methylpiperazine.

-

Add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) to scavenge the HF formed during the reaction.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure. While specific spectra for this compound are not available, general chemical shifts for benzoic acid and piperazine moieties can be predicted.[4]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable for purity assessment.[5][6]

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The predicted monoisotopic mass is 220.1212 g/mol .[7]

Potential Biological Activity and Applications in Drug Development

While direct studies on the biological activity of this compound are limited, the structural motifs present in the molecule, namely the piperazine and benzoic acid moieties, are prevalent in a wide range of pharmacologically active compounds.[8][9][10][11]

Inferred Biological Relevance

-

Enzyme Inhibition: Benzoic acid derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs).[12] The piperazine ring is also a common feature in many enzyme inhibitors.

-

Receptor Binding: The piperazine moiety is a well-known pharmacophore that interacts with various receptors in the central nervous system, including dopamine and serotonin receptors.[9]

-

Anticancer Potential: The structural similarity to intermediates of Imatinib suggests that derivatives of this compound could be explored for anticancer properties.[2] Piperazine derivatives have shown promise as anticancer agents by targeting various signaling pathways.[13]

Hypothetical Drug Discovery Workflow

The exploration of this compound as a potential drug candidate would follow a standard drug discovery and development workflow.

Conclusion

This compound is a chemical compound with established physicochemical properties. While specific biological data is scarce, its structural components suggest potential for further investigation in various therapeutic areas, particularly in enzyme inhibition and receptor modulation. This guide provides a foundational understanding for researchers interested in exploring the synthesis, characterization, and potential pharmacological applications of this and related molecules. Further research is warranted to elucidate its specific biological targets and mechanism of action.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. helixchrom.com [helixchrom.com]

- 6. fsis.usda.gov [fsis.usda.gov]

- 7. PubChemLite - this compound (C12H16N2O2) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijbpas.com [ijbpas.com]

- 11. preprints.org [preprints.org]

- 12. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(4-methylpiperazin-1-yl)benzoic acid: An Application Note and Protocol

This document provides a detailed protocol for the synthesis of 2-(4-methylpiperazin-1-yl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a benzoic acid moiety linked to a methylpiperazine group at the ortho position, makes it a versatile scaffold for accessing a diverse range of chemical entities. The protocol described herein offers a reliable and efficient method for the preparation of this compound in a laboratory setting.

Reaction Scheme

The synthesis proceeds via a Buchwald-Hartwig cross-coupling reaction between 2-bromobenzoic acid and 1-methylpiperazine. This reaction is catalyzed by a palladium complex and requires a suitable base and solvent.

Scheme 1: Synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 1.0 g (4.98 mmol) | 99% |

| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 0.60 g (5.97 mmol, 1.2 eq) | 99% |

| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 22.4 mg (0.1 mmol, 2 mol%) | 98% |

| Racemic-BINAP | C₄₄H₃₂P₂ | 622.68 | 93.3 mg (0.15 mmol, 3 mol%) | 98% |

| Sodium tert-butoxide | NaOtBu | 96.10 | 0.67 g (6.97 mmol, 1.4 eq) | 97% |

| Toluene | C₇H₈ | 92.14 | 25 mL | Anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For workup | Reagent grade |

| Hydrochloric acid | HCl | 36.46 | 1 M solution | Reagent grade |

| Sodium sulfate | Na₂SO₄ | 142.04 | For drying | Anhydrous |

| Deionized water | H₂O | 18.02 | For workup |

Equipment:

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or similar inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzoic acid (1.0 g, 4.98 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), and racemic-BINAP (93.3 mg, 0.15 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under the inert atmosphere, add anhydrous toluene (25 mL), 1-methylpiperazine (0.60 g, 5.97 mmol), and sodium tert-butoxide (0.67 g, 6.97 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Alternatively, column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent can be employed for purification.

-

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the product is expected to be in the range of 211-215 °C.

Data Presentation

Table 1: Key Reaction Parameters for the Synthesis of this compound.

| Parameter | Condition |

| Reactants | 2-Bromobenzoic acid, 1-Methylpiperazine |

| Catalyst System | Palladium(II) acetate / Racemic-BINAP |

| Base | Sodium tert-butoxide |

| Solvent | Anhydrous Toluene |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approach: Ullmann Condensation

An alternative method for the synthesis of this compound is the Ullmann condensation.[1][2] This copper-catalyzed reaction typically involves the coupling of an aryl halide (e.g., 2-chlorobenzoic acid) with an amine (1-methylpiperazine) at elevated temperatures. While often requiring harsher conditions than the Buchwald-Hartwig amination, it can be a viable alternative depending on substrate reactivity and available catalysts.[1] A typical Ullmann condensation for a similar transformation involves heating the reactants with a copper catalyst (such as copper(I) iodide) and a base (like potassium carbonate) in a high-boiling polar solvent such as DMF.[1][3]

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the synthesis of this compound. The use of the Buchwald-Hartwig amination allows for efficient C-N bond formation under relatively mild conditions. This procedure is well-suited for researchers and scientists in the field of drug development and organic synthesis.

References

Application of 2-(4-Methylpiperazin-1-yl)benzoic Acid in Medicinal Chemistry: A Scaffolding Approach for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct therapeutic applications of 2-(4-methylpiperazin-1-yl)benzoic acid are not extensively documented in publicly available literature, its chemical structure presents a valuable scaffold for the design and synthesis of novel drug candidates. The presence of a benzoic acid group allows for various chemical modifications, and the 4-methylpiperazine moiety is a common feature in many biologically active compounds, often contributing to improved solubility and pharmacokinetic properties. This document outlines the potential applications of this compound as a building block in medicinal chemistry, with a focus on the development of kinase inhibitors for oncology. The information is primarily based on the biological activity of its derivatives.

Application Notes: A Versatile Scaffold for Kinase Inhibitor Development

The this compound scaffold can be strategically utilized in the design of various therapeutic agents, particularly kinase inhibitors. The benzoic acid functional group serves as a versatile handle for amide bond formation, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The 4-methylpiperazine group can act as a key pharmacophoric element, potentially interacting with the solvent-exposed region of ATP-binding sites in kinases or enhancing the compound's aqueous solubility.

Derivatives incorporating the 2-(4-methylpiperazin-1-yl)phenyl moiety have shown inhibitory activity against key signaling proteins. For instance, compounds with this scaffold have been investigated as inhibitors of the Mitogen-activated protein kinase (MEK), a critical component of the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in cancer.

Quantitative Data on Derivatives

The following table summarizes the in vitro activity of a notable derivative incorporating a moiety structurally related to this compound.

| Compound ID | Target | Assay Type | IC50 (µM) | Cell Lines | Reference |

| 10g | MEK1 | Kinase Inhibition | 0.11 ± 0.02 | - | [1] |

| Proliferation | Cell-based | 1.39 ± 0.13 | SMMC-7721 | [1] | |

| Proliferation | Cell-based | 0.51 ± 0.09 | HepG2 | [1] | |

| Proliferation | Cell-based | 0.73 ± 0.08 | Hep3B | [1] |

Note: Compound 10g is a 1H-dibenzo[a,c]carbazole derivative of dehydroabietic acid bearing an N-(2-(4-methylpiperazin-1-yl)ethyl) side chain, illustrating the potential of the 4-methylpiperazine moiety in achieving potent anticancer activity.[1]

Experimental Protocols

General Synthesis of Amide Derivatives from this compound

This protocol describes a general method for the synthesis of amide derivatives, a common strategy for modifying carboxylic acids in drug discovery.

Materials:

-

This compound

-

Amine of interest (R-NH2)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), BOP (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide derivative.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Synthesized inhibitor compound

-

Recombinant kinase

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO.

-

In a 384-well plate, add the inhibitor dilutions to the assay wells. Include wells with DMSO only (negative control) and a known inhibitor of the target kinase (positive control).

-

Add the kinase enzyme solution to all wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Caption: Drug discovery workflow using the this compound scaffold.

Caption: Potential targeting of the MEK kinase within the RAS/RAF/MEK/ERK pathway.

References

Application Notes: 2-(4-methylpiperazin-1-yl)benzoic acid in Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methylpiperazin-1-yl)benzoic acid is a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors. The presence of the 4-methylpiperazine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzoic acid provides a convenient anchor point for chemical modification and interaction with kinase active sites. This scaffold has been successfully incorporated into inhibitors targeting a range of kinases implicated in oncology and other diseases, including c-Src, Abl, and Glycogen Synthase Kinase-3β (GSK-3β). This document provides an overview of its application, relevant biological data, and detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this valuable scaffold.

Key Applications and Target Kinases

The this compound moiety is a key structural feature in several classes of kinase inhibitors. Its derivatives have shown significant activity against important cancer and neurodegenerative disease targets.

-

c-Src and Abl Kinases: The 2-(4-methylpiperazin-1-yl)ethoxy variation of this scaffold is found in potent dual inhibitors of the c-Src and Abl tyrosine kinases.[1] These kinases are crucial in cell growth, differentiation, and survival signaling pathways, and their aberrant activation is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML).[2] Saracatinib (AZD0530) is a prime example of a clinical-stage inhibitor featuring this structural motif.[3][4][5]

-

Glycogen Synthase Kinase-3β (GSK-3β): Derivatives incorporating the 2-(4-aryl-2-methylpiperazin-1-yl) moiety have been identified as potent inhibitors of GSK-3β.[6] This serine/threonine kinase is a key regulator in numerous cellular processes, and its dysregulation is linked to a variety of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[6]

-